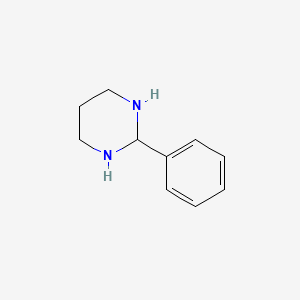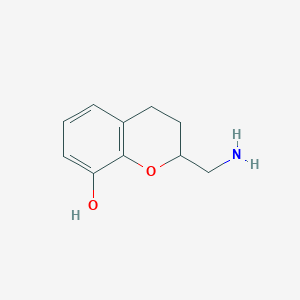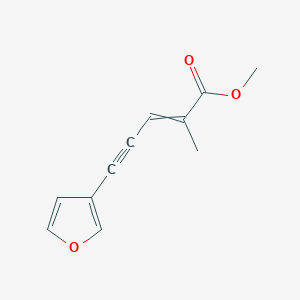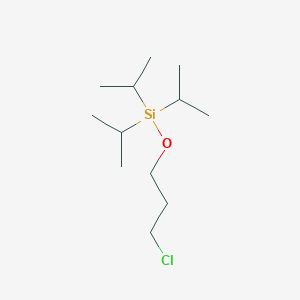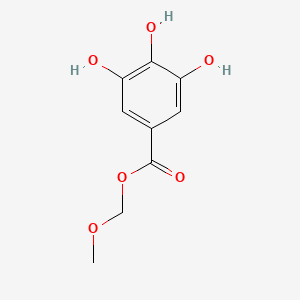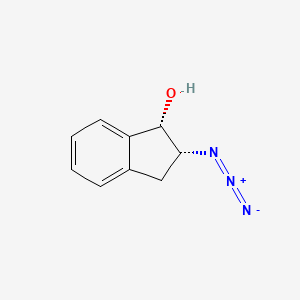
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- is a chemical compound with the molecular formula C9H9N3O It is a derivative of indanol, featuring an azido group at the second position and a hydroxyl group at the first position
Vorbereitungsmethoden
The synthesis of 1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- typically involves the following steps:
Starting Material: The synthesis begins with 1H-Inden-1-ol, 2,3-dihydro- as the starting material.
Azidation: The hydroxyl group at the second position is converted to an azido group using reagents such as sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Analyse Chemischer Reaktionen
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azido group can yield amines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major products formed from these reactions include ketones, amines, and triazoles, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is utilized in bioconjugation techniques, where it is attached to biomolecules for labeling and detection purposes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially in the development of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- involves its interaction with molecular targets through its azido and hydroxyl groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can interact with biological targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1S,2R)- can be compared with other similar compounds such as:
1H-Inden-1-ol, 2,3-dihydro-: Lacks the azido group, making it less reactive in cycloaddition reactions.
1H-Inden-1-ol, 2-azido-2,3-dihydro-, (1R,2S)-: A stereoisomer with different spatial arrangement, potentially leading to different reactivity and biological activity.
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Features additional methyl groups, altering its physical and chemical properties.
Eigenschaften
CAS-Nummer |
166942-30-9 |
|---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
(1S,2R)-2-azido-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9N3O/c10-12-11-8-5-6-3-1-2-4-7(6)9(8)13/h1-4,8-9,13H,5H2/t8-,9+/m1/s1 |
InChI-Schlüssel |
GXARJZSMOVQDPH-BDAKNGLRSA-N |
Isomerische SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)O)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
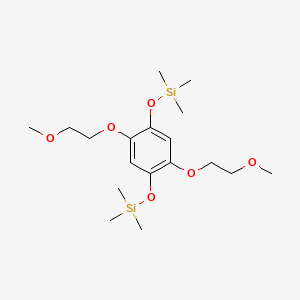
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
